

Comprehensive Guide to 2-(1-Naphthylamino)acetohydrazide: Structure, Synthesis, and Applications

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Compound of Interest

Compound Name:	2-(1-Naphthylamino)acetohydrazide
CAS No.:	443864-73-1
Cat. No.:	B2437039

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Executive Summary

2-(1-Naphthylamino)acetohydrazide (also known as N-(1-naphthyl)glycine hydrazide) is a critical intermediate in medicinal chemistry and organic synthesis. Structurally, it combines a lipophilic naphthalene ring with a reactive hydrazide functional group via a glycine linker. This unique architecture makes it a versatile scaffold for developing bioactive molecules, particularly kinase inhibitors (e.g., LATS1/2 in the Hippo pathway), antimicrobial Schiff bases, and transition metal complexes. This guide provides an in-depth technical analysis of its chemical identity, synthesis protocols, physicochemical properties, and applications in drug discovery.

Part 1: Chemical Identity & Structure[1][2][3][4] Nomenclature and Identification

- IUPAC Name: 2-(Naphthalen-1-ylamino)acetohydrazide
- Synonyms: N-(1-Naphthyl)glycine hydrazide; 1-Naphthylaminoacetic acid hydrazide

- CAS Number: Note: While specific derivatives like 2-(1-naphthyl)acetohydrazide (CAS 34800-90-3) are common, the amino-linked variant is often synthesized in-situ or referenced as an intermediate in specific patents (e.g., WO2019235569A1).
- Molecular Formula:

[1]
- Molecular Weight: 215.25 g/mol

Structural Analysis

The molecule consists of three distinct pharmacophoric regions:

- Lipophilic Tail (Naphthalene): Provides hydrophobic interactions and π - π stacking capability, essential for binding to enzyme pockets (e.g., kinase ATP-binding sites).
- Linker (Amino-Methylene): The secondary amine (-NH-) and methylene (-CH₂-) group introduce flexibility and hydrogen bond donor/acceptor capability.
- Reactive Head (Hydrazide): The terminal -CONHNH₂ group is highly nucleophilic, serving as a precursor for heterocycles (1,3,4-oxadiazoles, triazoles) or Schiff bases.

Part 2: Synthesis & Production Protocol

The synthesis of **2-(1-Naphthylamino)acetohydrazide** is typically achieved through a two-step process starting from 1-naphthylamine.

Reaction Scheme

The pathway involves N-alkylation of 1-naphthylamine with ethyl chloroacetate followed by hydrazinolysis.



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Figure 1: Step-wise synthesis of **2-(1-Naphthylamino)acetohydrazide**.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(1-naphthylamino)acetate

- Reagents: 1-Naphthylamine (0.1 mol), Ethyl chloroacetate (0.12 mol), Anhydrous Potassium Carbonate (0.15 mol), Acetone or Ethanol (150 mL).
- Procedure:
 - Dissolve 1-naphthylamine in the solvent in a round-bottom flask.
 - Add anhydrous Potassium Carbonate and ethyl chloroacetate.[2]
 - Reflux the mixture for 6–10 hours. Monitor progress via TLC (hexane:ethyl acetate 7:3).
 - Filter the hot solution to remove inorganic salts (Potassium Chloride, unreacted carbonate).
 - Evaporate the solvent under reduced pressure.
 - Purification: Recrystallize the residue from ethanol or purify via column chromatography to obtain the ester intermediate.
 - Yield: Typically 75–85%.

Step 2: Hydrazinolysis to **2-(1-Naphthylamino)acetohydrazide**

- Reagents: Ethyl 2-(1-naphthylamino)acetate (0.05 mol), Hydrazine hydrate (99%, 0.15 mol), Absolute Ethanol (100 mL).
- Procedure:
 - Dissolve the ester intermediate in absolute ethanol.[3]

- Add hydrazine hydrate dropwise with stirring.
- Reflux the mixture for 4–8 hours. A solid precipitate often forms upon cooling.
- Cool the reaction mixture to room temperature (or 0°C).
- Filter the solid product and wash with cold ethanol and ether to remove excess hydrazine.
- Purification: Recrystallize from ethanol/water if necessary.
- Yield: Typically 80–90%.^[3]

Part 3: Physicochemical & Spectroscopic Properties^{[7][8][9][10]}

Physical Properties Table

Property	Value / Description
Appearance	White to off-white crystalline solid
Melting Point	Typically 140–160°C (Derivative dependent; experimental verification required)
Solubility	Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water, Hexane
pKa (Predicted)	~4.5 (Arylamine), ~13 (Hydrazide NH)
Stability	Stable under standard conditions; Hygroscopic; Light sensitive (oxidative darkening)

Spectroscopic Characterization (Expected Data)

Researchers should verify the structure using the following diagnostic signals:

- FT-IR Spectroscopy ():
 - : N-H stretching (primary and secondary amines/hydrazide).

- : C-H aromatic stretching.
- : C=O amide stretching (Strong).
- : C=C aromatic ring skeletal vibrations.
- H NMR (DMSO-
 , 400 MHz,
 ppm):
 - : Singlet (1H), -CONHNH₂ (Hydrazide amide proton).
 - : Multiplet (7H), Naphthalene ring protons.
 - : Broad Singlet (1H), Ar-NH-CH₂ (Secondary amine).
 - : Broad Singlet (2H), -NHNH₂ (Hydrazide terminal protons).
 - : Singlet/Doublet (2H), N-CH₂-CO (Methylene linker).
- C NMR (DMSO-
 , 100 MHz,
 ppm):
 - : C=O (Carbonyl).
 - : C-N (Naphthalene quaternary carbon).
 - : Naphthalene aromatic carbons.
 - : N-CH₂-CO (Methylene carbon).

Part 4: Biological & Pharmacological Applications[1] [12][13][14]

Kinase Inhibition (Hippo Pathway)

Recent patents (e.g., WO2019235569A1) highlight the utility of naphthyl-amino acetohydrazide scaffolds in inhibiting LATS1/2 kinases.

- Mechanism: The naphthalene ring occupies the hydrophobic pocket of the kinase, while the hydrazide moiety (or its derivatives) forms hydrogen bonds with the hinge region or catalytic residues.
- Therapeutic Potential: Targeting the Hippo pathway is a strategy for treating cancers driven by YAP/TAZ hyperactivation (e.g., mesothelioma, schwannoma).

Antimicrobial Schiff Bases

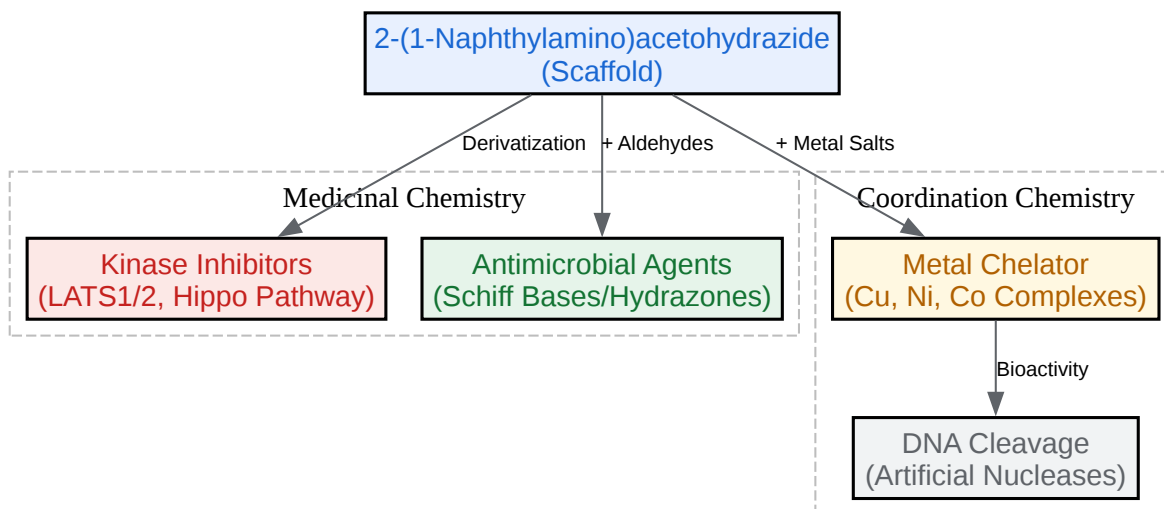
The hydrazide group readily condenses with aldehydes to form Schiff bases (Hydrazones).

- Reaction:
- Activity: These derivatives exhibit potent antibacterial and antifungal activity by inhibiting bacterial DNA gyrase or disrupting cell membranes. The naphthyl group enhances cell membrane permeability due to its lipophilicity.

Metal Complexation

The compound acts as a bidentate or tridentate ligand for transition metals ().

- Coordination Sites: The carbonyl oxygen and the terminal amino nitrogen of the hydrazide group, and potentially the secondary amine nitrogen.
- Application: Metal complexes often show enhanced biological activity (synergism) compared to the free ligand, acting as artificial nucleases (DNA cleavage agents).



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Figure 2: Key application domains of the naphthylamino acetohydrazide scaffold.

Part 5: Safety & Handling

- Hazard Classification: Irritant (Skin/Eye), Potentially Toxic if swallowed.
- Precursor Risks:
 - 1-Naphthylamine: Historically associated with bladder cancer (though less potent than 2-naphthylamine). Handle with extreme caution in a fume hood.
 - Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Use protective gloves, goggles, and work in a well-ventilated area.
- Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation.

References

- Fisher Scientific.Acetohydrazide CAS 1068-57-1 Properties and Safety. Available at: [\[Link\]\[1\]](#)

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- National Institutes of Health (NIH). Synthesis of Naphthyl Aceto Hydrazone-Based Metal Complexes: DNA Binding and Antimicrobial Studies. Available at: [\[Link\]](#)[1]
- Google Patents. Kinase Inhibitor Compounds and Methods (WO2019235569A1). Available at: [1]

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